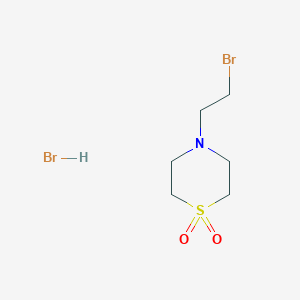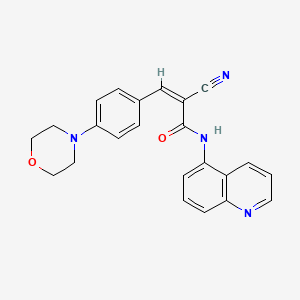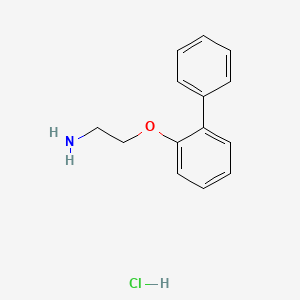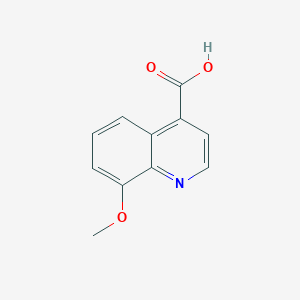
Bromure de 4-(2-bromoéthyl)thiomorpholine 1,1-dioxyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide is a chemical compound with the molecular formula C6H13Br2NO2S . It is used in laboratory settings .
Molecular Structure Analysis
The InChI code for 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide is 1S/C6H12BrNO2S.BrH/c7-1-2-8-3-5-11(9,10)6-4-8;/h1-6H2;1H .Mécanisme D'action
The mechanism of action of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and other disease-causing microorganisms.
Biochemical and Physiological Effects:
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes and proteins, which makes it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other compounds that are currently used in medicinal chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide in lab experiments include its high purity, low toxicity, and ease of synthesis. Additionally, this compound has shown promising results in various scientific studies, which makes it a valuable tool for researchers. However, the limitations of using this compound include its limited solubility in certain solvents and its potential for degradation under certain conditions.
Orientations Futures
There are several future directions for the use of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide in scientific research. One potential direction is the development of new drugs for the treatment of cancer and other diseases. Additionally, this compound could be used in the development of new diagnostic tools for the early detection of various diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide can be achieved through a simple reaction between thiomorpholine and 1,2-dibromoethane. The reaction can be catalyzed by a strong base such as sodium hydroxide. The product obtained is a white crystalline solid that is soluble in water and ethanol.
Applications De Recherche Scientifique
- De plus, certains composés ont présenté une activité antifongique modérée par rapport au médicament de référence amphotéricine B .
- Les caractéristiques structurales du composé peuvent contribuer à son potentiel en tant qu'échafaudage pour le développement de nouveaux médicaments dotés de diverses propriétés thérapeutiques .
- Bien que cela ne soit pas explicitement mentionné dans l'étude citée, la partie 1,2,3-triazole (qui fait partie de ce composé) a été étudiée pour son activité anti-VIH dans d'autres contextes .
- Bien que des données spécifiques sur ce composé ne soient pas fournies, il convient de considérer son potentiel dans la recherche sur le cancer .
- Des recherches supplémentaires pourraient explorer si ce composé présente des propriétés similaires .
Activité antimicrobienne
Chimie médicinale
Recherche anti-VIH
Potentiel anticancéreux
Études anti-inflammatoires
Inhibition enzymatique
En résumé, le bromure de 4-(2-bromoéthyl)thiomorpholine 1,1-dioxyde est prometteur dans divers domaines scientifiques, des applications antimicrobiennes à la chimie médicinale et au-delà. Les chercheurs peuvent continuer à explorer ses propriétés uniques et ses utilisations thérapeutiques potentielles . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à les poser !
Safety and Hazards
The safety data sheet for a similar compound, Thiomorpholine 1,1-dioxide, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .
Propriétés
IUPAC Name |
4-(2-bromoethyl)-1,4-thiazinane 1,1-dioxide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO2S.BrH/c7-1-2-8-3-5-11(9,10)6-4-8;/h1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYPYKOCNZNZKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate](/img/structure/B2383506.png)


![N-(2-carbamoylbenzofuran-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2383510.png)
![2-(4-chlorophenyl)-N-cyclohexyl-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2383512.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2383514.png)

![(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid](/img/structure/B2383519.png)

![N-[[2-(Methoxymethyl)-4-methylpyrazol-3-yl]methyl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2383522.png)

![N-[2-(4-Fluorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2383524.png)
![Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2383525.png)
